(1-Allyl-1H-imidazol-5-YL)-methanol
Overview
Description
“(1-Allyl-1H-imidazol-5-YL)-methanol” is a chemical compound. However, detailed information about this compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “(1-Allyl-1H-imidazol-5-YL)-methanol”.Molecular Structure Analysis
The molecular structure of “(1-Allyl-1H-imidazol-5-YL)-methanol” is not available in the sources I searched.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(1-Allyl-1H-imidazol-5-YL)-methanol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Allyl-1H-imidazol-5-YL)-methanol” are not available in the sources I searched.Scientific Research Applications
Synthetic Chemistry Applications
One of the primary applications of imidazole derivatives is in synthetic chemistry, where they serve as precursors or intermediates in the synthesis of complex molecules. For example, the preparation of biomimetic chelating ligands involves imidazole derivatives due to their ability to mimic natural biological processes (Gaynor, McIntyre, & Creutz, 2023). Additionally, the nucleophilicity of the nitrogen atom in imidazoles has been exploited in the one-pot, three-component synthesis of imidazopyrazines, highlighting the versatility of imidazole derivatives in facilitating novel synthetic routes (Galli et al., 2019).
Material Science Applications
In material science, imidazole derivatives are utilized in the modification of surfaces and the creation of functional materials. For instance, the development of supported acidic ionic liquids on silica-gel for biodiesel production from waste cooking oil demonstrates the role of imidazole derivatives in enhancing catalytic processes (Cao, Zhou, & Li, 2016). This application underlines the potential of imidazole derivatives in sustainable energy technologies.
Biological Research Applications
Imidazole derivatives have been explored for their biological activities, including as inhibitors for specific enzymes. For example, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor highlights the therapeutic potential of imidazole derivatives (Tabatabai, Rezaee, & Kiani, 2012). Similarly, the antimicrobial activity of novel imidazole-bearing isoxazole derivatives showcases the broad spectrum of biological applications for these compounds (Maheta, Patel, & Naliapara, 2012).
Safety And Hazards
There is no specific information available on the safety and hazards of “(1-Allyl-1H-imidazol-5-YL)-methanol”.
Future Directions
The future directions of research or applications involving “(1-Allyl-1H-imidazol-5-YL)-methanol” are not available in the sources I searched.
properties
IUPAC Name |
(3-prop-2-enylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h2,4,6,10H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJSDRHFNLDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629366 | |
Record name | [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allyl-1H-imidazol-5-YL)-methanol | |
CAS RN |
329378-97-4 | |
Record name | [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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